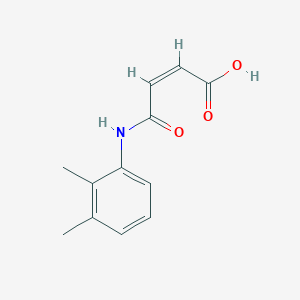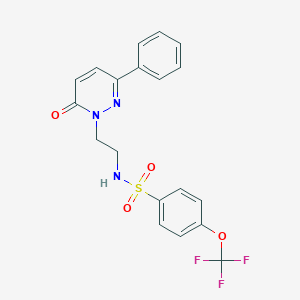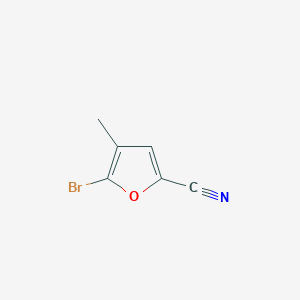![molecular formula C17H20FNO3S2 B2569463 N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide CAS No. 923150-81-6](/img/structure/B2569463.png)
N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis Intermediates
The compound serves as an important intermediate in organic synthesis reactions. Its unique structure allows for its use in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental in creating complex organic compounds, which can be further utilized in various chemical syntheses, including pharmaceuticals and agrochemicals.
Boronic Acid Derivatives
As a boric acid derivative, this compound is significant in the synthesis of boronic acid pinacol ester compounds . These compounds have a wide range of applications, including in Suzuki reactions, which are pivotal in cross-coupling to form biaryl compounds. This has implications in the development of new materials and drugs.
Pharmacological Effects
Due to its structural characteristics, the compound has potential pharmacological effects. Boronic acid derivatives are known to be used in boron neutron capture therapy and in drug transport polymers for cancer treatment . This suggests that the compound could be explored for its efficacy in similar therapeutic areas.
Biological Activity
The compound’s biological activity is attributed to its fluorine content. Fluorine atoms enhance the affinity to carbon, which means fluorine-containing drugs often exhibit high biological activity and stability . This makes the compound a candidate for the development of new drugs with potentially improved efficacy and resistance profiles.
Local Anesthetic Properties
Amide local anesthetics are widely used in clinical settings, particularly in cancer surgery. Studies suggest that the use of amide local anesthetics may be beneficial for cancer treatment . The compound’s structure implies that it could be investigated for local anesthetic properties, which might contribute to its application in medical procedures.
DFT Studies and Molecular Analysis
Density Functional Theory (DFT) studies of the compound reveal insights into its molecular electrostatic potential and frontier molecular orbitals . This information is crucial for understanding the compound’s reactivity and properties, which can be applied in designing molecules with specific functions for scientific research.
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S2/c1-3-5-17(20)19-11-16(15-6-4-9-23-15)24(21,22)13-7-8-14(18)12(2)10-13/h4,6-10,16H,3,5,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAHPWHHJBPTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC(=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2569380.png)
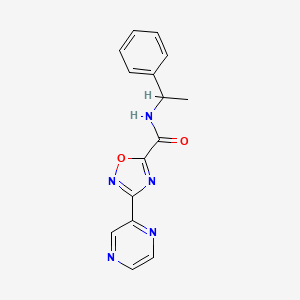
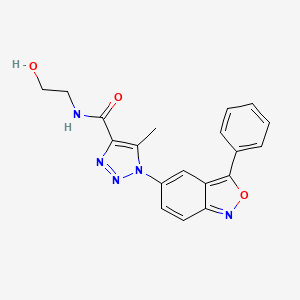
![(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2569383.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide hydrochloride](/img/structure/B2569385.png)

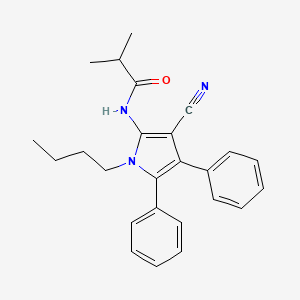

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2569391.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2569392.png)
